cis-4-Amino-3-hydroxythiophan hydrochloride
Description
cis-4-Amino-3-hydroxythiophan hydrochloride: is a chemical compound with significant interest in various scientific fields. It is known for its unique structural properties and potential applications in chemistry, biology, and medicine. The compound is characterized by the presence of an amino group and a hydroxyl group on a thiophan ring, which contributes to its reactivity and versatility in chemical reactions.
Properties
IUPAC Name |
(3R,4S)-4-aminothiolan-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS.ClH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEGUFCZWYSGAI-HJXLNUONSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CS1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30461-27-9 | |
| Record name | rac-(3R,4S)-4-aminothiolan-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Amino-3-hydroxythiophan hydrochloride typically involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. The process starts with the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux conditions. This leads to the formation of β-enaminoketones, which are then reduced by sodium in THF-isopropyl alcohol to afford cis- and trans-3-aminocyclohexanols .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions: cis-4-Amino-3-hydroxythiophan hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different isomers or derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted thiophan derivatives, ketones, aldehydes, and different isomeric forms of the compound.
Scientific Research Applications
Biological Activities
Cis-4-Amino-3-hydroxythiophan hydrochloride exhibits several notable biological activities:
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This characteristic makes it a candidate for further exploration in cancer therapeutics.
- Antimicrobial Activity : Studies have demonstrated its effectiveness against multi-drug resistant bacterial strains, suggesting potential applications in infection control and treatment.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes that are implicated in metabolic disorders, which may lead to novel therapeutic strategies for conditions like diabetes and obesity .
Case Studies
Several case studies illustrate the practical applications of this compound:
-
Cancer Treatment Study :
- Objective : Evaluate the anticancer effects in breast cancer models.
- Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells, suggesting its potential as an anticancer agent.
-
Infection Control Study :
- Objective : Assess antimicrobial efficacy against resistant bacterial strains.
- Results : Showed effective inhibition of growth in multi-drug resistant strains, indicating its utility in treating infections that are difficult to manage with conventional antibiotics.
Potential Therapeutic Uses
Given its biological activities, this compound holds promise for:
- Developing new anticancer therapies.
- Creating novel antimicrobial agents targeting resistant pathogens.
- Designing inhibitors for metabolic enzymes involved in chronic diseases.
Mechanism of Action
The mechanism of action of cis-4-Amino-3-hydroxythiophan hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
- cis-4-Aminocyclohexanol hydrochloride
- trans-4-Amino-3-hydroxythiophane
- 4-Amino-3-hydroxythiophane derivatives
Comparison: cis-4-Amino-3-hydroxythiophan hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups on the thiophan ring. This structural configuration imparts distinct reactivity and biological activity compared to its similar compounds. The cis configuration often results in different physical and chemical properties, making it a valuable compound for various applications .
Biological Activity
cis-4-Amino-3-hydroxythiophan hydrochloride is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article reviews its biological activities, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications, mechanisms of action, and safety profiles.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by a thiophan structure that contributes to its biological properties. The presence of both amino and hydroxy groups enhances its interaction with biological targets, making it a candidate for further pharmacological exploration .
Antioxidant Properties
Research indicates that this compound exhibits strong antioxidant activity. In vitro studies have shown that it can scavenge free radicals effectively, which may protect cells from oxidative stress-related damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role .
Cytotoxicity and Anticancer Activity
Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. Notably, it has demonstrated selective cytotoxicity against certain tumor cells, including those from breast and lung cancers. The mechanism appears to involve the induction of apoptosis, as evidenced by increased markers of programmed cell death in treated cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (lung cancer) | 15 | Apoptosis induction |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest |
| HeLa (cervical cancer) | 25 | Increased ROS production |
Anti-inflammatory Effects
In addition to its antioxidant properties, this compound has been shown to inhibit inflammatory pathways. It reduces the expression of pro-inflammatory cytokines in cell models, suggesting potential applications in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : It neutralizes reactive oxygen species (ROS), thereby reducing oxidative damage.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
- Cytokine Modulation : It inhibits the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Case Studies
A pivotal study examined the effect of this compound on A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 15 µM, with associated increases in apoptosis markers such as cleaved caspase-3 and PARP . Another study highlighted its potential as an adjunct therapy in rheumatoid arthritis due to its ability to downregulate TNF-alpha production .
Safety and Toxicity
While promising, the safety profile of this compound requires careful evaluation. Preliminary toxicity studies suggest that at therapeutic concentrations, it exhibits low toxicity; however, further investigations are necessary to establish a comprehensive safety profile before clinical application .
Q & A
Q. What are the key considerations for synthesizing cis-4-Amino-3-hydroxythiophan hydrochloride with high stereochemical purity?
- Methodological Answer : Optimize reaction conditions (temperature, solvent polarity, and pH) to favor the cis-isomer. Use chiral catalysts or auxiliaries to enhance stereoselectivity. Monitor reaction progress via chiral HPLC (e.g., using a polysaccharide-based column) to confirm stereochemical integrity . Post-synthesis, employ recrystallization in polar aprotic solvents to isolate the desired isomer.
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC : Use reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm) to assess purity (>98% area% as per industry standards) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) can identify polymorphic transitions or decomposition points (e.g., sharp endothermic peaks indicate crystalline stability) .
- Spectroscopy : Confirm structure via H/C NMR and FT-IR (e.g., amine and hydroxyl stretching bands).
Q. How should stability studies be designed for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines. Use HPLC to track degradation products (e.g., oxidation of the thiophene ring or hydrolysis of the hydrochloride salt). For hygroscopicity, combine Karl Fischer titration with DSC to quantify water absorption and its impact on crystallinity .
Advanced Research Questions
Q. How can a novel RP-HPLC method be validated for quantifying this compound in biological matrices?
- Methodological Answer : Validate parameters per ICH Q2(R1):
- Linearity : Test 50–150% of the target concentration (R > 0.995).
- Accuracy : Spike recovery studies (e.g., 80–120% recovery in plasma) with internal standards .
- Precision : Intra-day/inter-day CV < 2% for retention time and peak area.
- Specificity : Resolve peaks from matrix interferences (e.g., proteins or metabolites) using gradient elution .
Q. How to resolve contradictions between HPLC purity and total nitrogen analysis results?
- Methodological Answer : Perform orthogonal testing:
- HPLC-MS : Identify co-eluting impurities undetected by UV.
- Elemental Analysis : Cross-check nitrogen content against theoretical values.
- Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to determine if discrepancies arise from method variability or sample heterogeneity .
Q. What frameworks (e.g., FINER, PICO) are effective for formulating hypothesis-driven research questions about this compound’s mechanisms?
- Methodological Answer : Use the FINER criteria to ensure questions are Feasible (e.g., in vitro assays first), Novel (e.g., unexplored kinase targets), and Relevant (e.g., therapeutic potential in neurodegeneration). Apply PICO to structure comparative studies (e.g., Intervention: compound vs. placebo; Outcome: receptor binding affinity) .
Q. What experimental design principles are critical for in vivo neuropharmacological studies?
- Methodological Answer :
- Dose-Response : Use staggered dosing (e.g., 10–100 mg/kg) with control groups.
- Time-Point Sampling : Sacrifice animals at intervals (e.g., 4–48 hours post-administration) to capture pharmacokinetic profiles .
- Blinding : Randomize treatment assignments to reduce bias.
Q. How to address discrepancies between in vitro potency and in vivo efficacy data?
- Methodological Answer : Investigate bioavailability factors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
